Methyl 5-[2-(3,5-difluorophenyl)ethylsulfamoyl]furan-3-carboxylate
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Overview
Description
Methyl 5-[2-(3,5-difluorophenyl)ethylsulfamoyl]furan-3-carboxylate is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a methyl ester group, a sulfamoyl group, and a difluorophenyl ethyl group
Preparation Methods
The synthesis of Methyl 5-[2-(3,5-difluorophenyl)ethylsulfamoyl]furan-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methyl ester group: This step involves esterification reactions using methanol and an acid catalyst.
Attachment of the sulfamoyl group: This can be done through sulfonation reactions using sulfamoyl chloride and a base.
Addition of the difluorophenyl ethyl group: This step involves coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Methyl 5-[2-(3,5-difluorophenyl)ethylsulfamoyl]furan-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-[2-(3,5-difluorophenyl)ethylsulfamoyl]furan-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of Methyl 5-[2-(3,5-difluorophenyl)ethylsulfamoyl]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .
Comparison with Similar Compounds
Methyl 5-[2-(3,5-difluorophenyl)ethylsulfamoyl]furan-3-carboxylate can be compared with other similar compounds, such as:
Methyl 5-[2-(3,5-dichlorophenyl)ethylsulfamoyl]furan-3-carboxylate: This compound has a similar structure but with chlorine atoms instead of fluorine atoms. The presence of chlorine may affect its reactivity and biological activity.
Methyl 5-[2-(3,5-dimethylphenyl)ethylsulfamoyl]furan-3-carboxylate: This compound has methyl groups instead of fluorine atoms. The presence of methyl groups may influence its chemical properties and interactions with biological targets.
Methyl 5-[2-(3,5-difluorophenyl)ethylsulfamoyl]thiophene-3-carboxylate: This compound has a thiophene ring instead of a furan ring.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of fluorine atoms, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
methyl 5-[2-(3,5-difluorophenyl)ethylsulfamoyl]furan-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO5S/c1-21-14(18)10-6-13(22-8-10)23(19,20)17-3-2-9-4-11(15)7-12(16)5-9/h4-8,17H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZBZRLCPKYZTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=C1)S(=O)(=O)NCCC2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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